1,3-dimethyl-2,6-dioxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-2,6-dioxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,6-dioxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.
Cyclization Reactions: Forming the heterocyclic ring structures through intramolecular reactions.
Functional Group Transformations: Introducing or modifying functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the efficiency and scalability.
Catalysts and Reagents: Utilizing specific catalysts to enhance reaction rates and yields.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-2,6-dioxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-2,6-dioxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Lacks the quinoline moiety.
2,6-dioxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Lacks the dimethyl groups.
Uniqueness
1,3-dimethyl-2,6-dioxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring with a quinoline moiety, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16N4O4 |
---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
1,3-dimethyl-2,6-dioxo-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O4/c1-19-12(8-14(22)20(2)16(19)24)15(23)17-10-5-3-9-4-6-13(21)18-11(9)7-10/h3,5,7-8H,4,6H2,1-2H3,(H,17,23)(H,18,21) |
InChI-Schlüssel |
OZWIOAQQSWYDLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NC2=CC3=C(CCC(=O)N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.